molecular formula C14H12O B1282234 3-Benzylbenzaldehyde CAS No. 52315-08-9

3-Benzylbenzaldehyde

Cat. No.: B1282234
CAS No.: 52315-08-9
M. Wt: 196.24 g/mol
InChI Key: RMOKWSUUUYFPRQ-UHFFFAOYSA-N
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Description

3-Benzylbenzaldehyde is an aromatic organic compound with the molecular formula C15H12O. It is characterized by a benzene ring substituted with a benzyl group and an aldehyde group at the meta position. This compound is commonly used in various scientific and industrial research processes due to its unique physical, chemical, and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of 3-formylphenylboronic acid with benzyl bromide. This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods: In industrial settings, this compound can be produced through the hydrolysis of benzal chloride at elevated temperatures using a catalyst like silicon dioxide or aluminum oxide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Benzylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-benzylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-benzylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases with amines or hydrazones with hydrazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Primary amines or hydrazine derivatives in the presence of an acid catalyst.

Major Products:

    Oxidation: 3-Benzylbenzoic acid.

    Reduction: 3-Benzylbenzyl alcohol.

    Substitution: Schiff bases or hydrazones.

Scientific Research Applications

3-Benzylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Research has explored its potential as a building block for drug development, particularly in the synthesis of anticancer and antimicrobial agents.

    Industry: It is utilized in the production of fragrances, flavors, and polymers due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Benzylbenzaldehyde involves its interaction with cellular macromolecules. It can form Schiff bases with free amino groups of proteins, altering their structure and function . This interaction can affect various molecular targets and pathways, including enzyme activity and receptor binding, leading to its biological effects.

Comparison with Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.

    4-Benzylbenzaldehyde: Similar structure but with the benzyl group at the para position.

    2-Benzylbenzaldehyde: Similar structure but with the benzyl group at the ortho position.

Uniqueness: 3-Benzylbenzaldehyde is unique due to the position of the benzyl group at the meta position, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity compared to its ortho and para isomers .

Properties

IUPAC Name

3-benzylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOKWSUUUYFPRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518229
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52315-08-9
Record name 3-Benzylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-(3-benzylbenzyl)-1,3-dioxolane (8.2 g), acetone (100 cm3), water (10 cm3) and concentrated sulphuric acid (20 drops) was stirred overnight, then added to diethyl ether. The resultant mixture was washed with sodium bicarbonate solution, water and brine, and dried over anhydrous magnesium sulphate. Evaporation of the solvents under reduced pressure gave 3-benzylbenzaldehyde (6.5 g), which was used without further purification.
Name
2-(3-benzylbenzyl)-1,3-dioxolane
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
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Quantity
10 mL
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reactant
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0 (± 1) mol
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catalyst
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solvent
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Synthesis routes and methods II

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (2.3 g, 8.7 mmol) and sodium iodide (5.3 g, 35.0 mmol) in acetonitrile (25 ml). Add dichloromethylsilane (2.1 ml, 17.4 mmol) via syringe. After 10 min, dilute with EtOAc and wash with water, saturated sodium bicarbonate, 10% sodium thiosulfate, and then brine. Dry the organic layers (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with 9:1 hexane:EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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